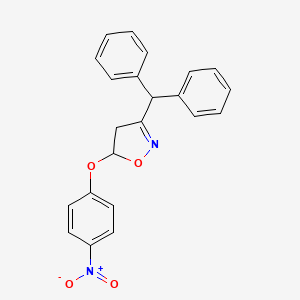
3-(Diphenylmethyl)-5-(4-nitrophenoxy)-4,5-dihydro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of benzhydryl and nitrophenoxy groups in its structure adds to its chemical diversity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzhydryl chloride with 4-nitrophenol to form an intermediate, which is then subjected to cyclization with hydroxylamine to yield the desired isoxazole compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of 3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzhydryl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the benzhydryl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzhydryl-5-phenoxy-4,5-dihydroisoxazole: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Benzhydryl-5-(4-aminophenoxy)-4,5-dihydroisoxazole: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness
3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole is unique due to the presence of both benzhydryl and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activities. The nitro group, in particular, can undergo various transformations, making this compound versatile for synthetic and research applications.
Eigenschaften
CAS-Nummer |
89249-66-1 |
|---|---|
Molekularformel |
C22H18N2O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3-benzhydryl-5-(4-nitrophenoxy)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C22H18N2O4/c25-24(26)18-11-13-19(14-12-18)27-21-15-20(23-28-21)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H,15H2 |
InChI-Schlüssel |
KZGDPXPUGOEGHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
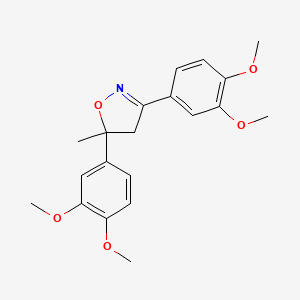
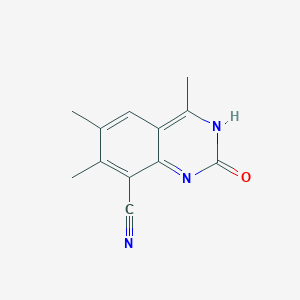
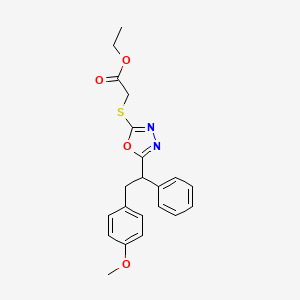

![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
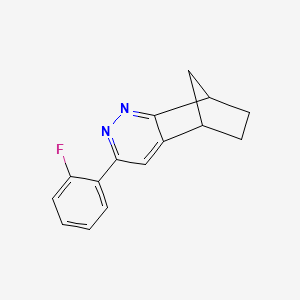
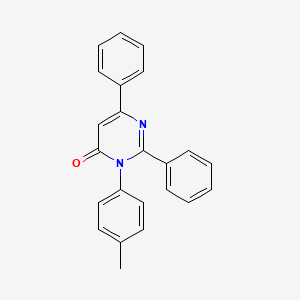
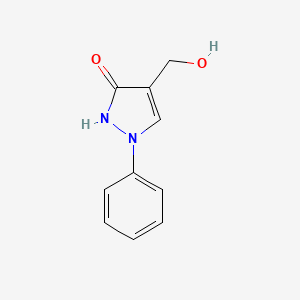
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
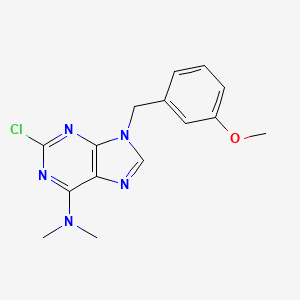
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
